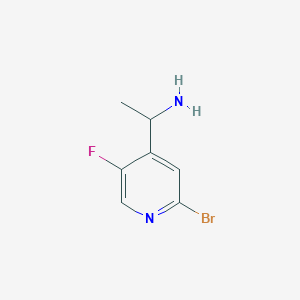

1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” is an organic compound . It is used as an intermediate and raw material in organic synthesis .

Synthesis Analysis

The synthesis of “1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” involves various chemical reactions. One common method is to react 5-fluoropyridine with ethylamine. Under appropriate reaction conditions, 5-fluoropyridine reacts with cuprous cyanide (CuCN) to produce a cyano compound. The cyano compound is then reacted with ethylamine under basic conditions to form "1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine" .Molecular Structure Analysis

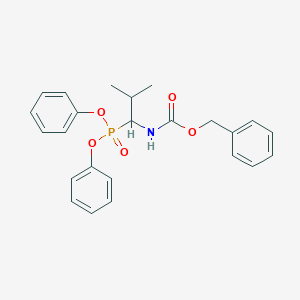

The molecular formula of “1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” is C7H8BrFN2. The InChI code is 1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 .Chemical Reactions Analysis

“1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” can participate in various chemical reactions, such as substitution reactions, condensation reactions, etc. Because it contains amino and aromatic rings, it can be used to synthesize drugs, pesticides, dyes, and other organic compounds .Physical And Chemical Properties Analysis

“1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” is a colorless to yellow liquid, volatile at room temperature. It has a molecular weight of 218.03 . It can be dissolved in water and common organic solvents .科学的研究の応用

Synthesis of Novel Compounds

Researchers have utilized 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine in the synthesis of novel compounds with potential antibacterial and antifungal activities. For example, a series of novel amides synthesized by condensation reactions showed activity comparable to standard medicinal compounds against various bacterial and fungal strains (Pejchal, Pejchalová, & Růžičková, 2015).

Chemoselective Functionalization

The chemoselective functionalization of halogenated pyridines, including derivatives of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine, has been studied for the selective synthesis of complex molecules. These reactions provide pathways for selective substitutions, crucial for the development of pharmaceuticals and organic materials (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Fluorescent Dyes and Sensors

The compound's derivatives have been explored for their potential as fluorescent dyes and sensors. For instance, its incorporation into macromolecules allows for the selective detection of metal ions, such as mercury, through fluorescence quenching and chromogenic changes visible to the naked eye (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).

Advanced Materials Synthesis

Its application extends to the synthesis of advanced materials, such as immobilized enzymes for continuous flow biotransformations. This approach enables efficient and environmentally friendly synthesis of key intermediates for pharmaceuticals, demonstrating the compound's role in green chemistry (Semproli et al., 2020).

Drug Metabolism Studies

1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine derivatives are also used in drug metabolism studies to understand the metabolic pathways and elimination properties of new psychoactive substances. This research is crucial for developing screening methods for drug abuse (Kim et al., 2019).

Safety and Hazards

From a safety point of view, “1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine” should be regarded as toxic and irritant . Direct contact with skin, eyes, and respiratory tract should be avoided, and good ventilation should be maintained. In case of accidental contact, rinse immediately with water and seek medical help .

将来の方向性

特性

IUPAC Name |

1-(2-bromo-5-fluoropyridin-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c1-4(10)5-2-7(8)11-3-6(5)9/h2-4H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYHPOZIIWTBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1F)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-5-fluoropyridin-4-yl)ethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2978553.png)

![1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one](/img/structure/B2978558.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2978562.png)

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2978563.png)

![3-chloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2978568.png)

![4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2978570.png)